ABT-491 free base is a potent antagonist of the platelet-activating factor receptor, which plays a significant role in mediating inflammatory responses. This compound is characterized by its high affinity for the receptor, making it a valuable candidate for therapeutic applications in various inflammatory and cardiovascular diseases. The compound's chemical name is 4-ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, and it has been synthesized and studied for its pharmacological properties.
ABT-491 was developed by Abbott Laboratories and is classified as a platelet-activating factor receptor antagonist. Its primary function is to inhibit the actions of platelet-activating factor, which is known to contribute to various pathological conditions such as asthma, inflammation, and cardiovascular diseases. The compound's synthesis and characterization have been documented in several scientific publications, highlighting its potential as a therapeutic agent.
The synthesis of ABT-491 involves multiple steps that focus on constructing its complex molecular structure. The initial synthetic route typically begins with the preparation of key intermediates that are subsequently transformed into the final product through various chemical reactions. Specific methods include:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis.
The molecular structure of ABT-491 can be represented as follows:
The compound features a complex arrangement including an indole core, a fluorobenzoyl group, and an ethynyl substituent. The binding affinity of ABT-491 to the platelet-activating factor receptor has been quantified with an inhibition constant (K(i)) of 0.6 nM, indicating its high potency in blocking receptor activity .
ABT-491 undergoes several chemical reactions that facilitate its interaction with biological systems:
The mechanism of action for ABT-491 involves:
ABT-491 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for drug delivery.
ABT-491 has potential applications in various scientific fields:
Platelet-activating factor (PAF), chemically identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator exerting broad pathophysiological effects at concentrations as low as 10⁻¹² M [7] [8]. This lipid messenger plays critical roles in amplifying inflammatory cascades through its G-protein coupled receptor (PAF-R), expressed on diverse cell types including platelets, neutrophils, monocytes, endothelial cells, and various tumor cells [7] [10]. In neurodegenerative disorders, PAF signaling drives chronic neuroinflammation, neuronal apoptosis, and cognitive decline by activating microglia and promoting oxidative stress pathways [2]. The dysregulation of PAF metabolism and receptor overexpression are consistently observed in Alzheimer's and Parkinson's disease pathology, establishing this pathway as a key contributor to neurodegeneration [2].
Within the tumor microenvironment, PAF/PAF-R signaling exhibits dual pro-tumorigenic functions: directly stimulating cancer cell proliferation and indirectly promoting immunosuppression. Recent research demonstrates that PAF induces the differentiation of neutrophils into myeloid-derived suppressor cells (MDSCs), which potently suppress cytotoxic T-cell activity and facilitate immune evasion [5]. Furthermore, radiation therapy generates oxidized phospholipids that function as PAF-R agonists, creating a tumor-repopulating niche through increased infiltration of tumor-promoting macrophages (CD206+) and enhanced cancer cell survival [10]. These mechanisms position PAF signaling as a central mediator in chronic inflammation, autoimmune conditions, neurodegenerative pathologies, and cancer progression.
The strategic inhibition of PAF signaling offers a multimodal therapeutic approach for diverse pathologies. Antagonizing PAF-R interrupts multiple pathological pathways: downregulating pro-inflammatory cytokine production (including TNF-α), inhibiting cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB) activation, reducing vascular permeability, and counteracting immunosuppressive cell differentiation [2] [5] [6]. In ocular inflammation models, PAF receptor antagonists significantly reduce protein leakage, leukocyte infiltration, and TNF-α levels in aqueous humor (91% reduction observed with LAU-0901) [6].
In oncology, combining PAF-R antagonists with conventional therapies addresses therapy-induced tumor repopulation. Radiation and chemotherapy generate PAF-R agonists that paradoxically stimulate surviving cancer cell proliferation and create an immunosuppressive microenvironment [7] [10]. Preclinical evidence demonstrates that PAF-R antagonists potentiate radiation efficacy and overcome resistance by blocking these compensatory mechanisms. For example, the antagonist CV3988 reduced radiation-induced tumor cell repopulation by 80% in TC-1 carcinoma models and diminished M2 macrophage infiltration [10]. This mechanistic rationale supports targeting PAF signaling across inflammatory, neurological, and oncological indications.
The evolution of PAF receptor antagonists spans over four decades, progressing through several structural classes:
ABT-491 emerged in the late 1990s as a structurally optimized antagonist addressing limitations of prior compounds. Its development leveraged structure-activity relationship (SAR) studies of indole carboxamide derivatives, culminating in a molecule with subnanomolar binding affinity (Kᵢ = 0.6 nM) for the human PAF receptor [4]. This represented a substantial improvement over predecessors like WEB-2086 (Kᵢ ~50-100 nM) and ABT-299. The compound's chemical designation, 4-ethynyl-3-(3-fluoro-4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)benzoyl)-N,N-dimethyl-1H-indole-1-carboxamide, incorporates multiple pharmacophores enabling high-affinity receptor interaction and functional antagonism [1] [9].
Table 1: Evolution of PAF Receptor Antagonists
Generation | Representative Compounds | Binding Affinity (Kᵢ) | Key Limitations |
---|---|---|---|
Natural Compounds | Ginkgolide B (BN-52021) | ~1-10 µM | Low potency, poor bioavailability |
Early Synthetics | CV-3988, SRI-63-441 | ~0.1-1 µM | Short half-life, weak in vivo efficacy |
Heterocyclics | WEB-2086, WEB-2170 | ~50-100 nM | Sedative effects, moderate oral bioavailability |
High-Potency Antagonists | ABT-491 | 0.6 nM | Limited clinical development |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: